2,2,2-trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
CAS No.: 1483149-41-2
Cat. No.: VC5330438
Molecular Formula: C11H5F6N3O
Molecular Weight: 309.171
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1483149-41-2 |
|---|---|
| Molecular Formula | C11H5F6N3O |
| Molecular Weight | 309.171 |
| IUPAC Name | 2,2,2-trifluoro-1-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]ethanone |
| Standard InChI | InChI=1S/C11H5F6N3O/c12-10(13,14)6-1-3-7(4-2-6)20-5-8(18-19-20)9(21)11(15,16)17/h1-5H |
| Standard InChI Key | DQHDWTANVZYRND-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)C(=O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central 1,2,3-triazole ring connected to a 4-(trifluoromethyl)phenyl group at the N1 position and a trifluoroacetyl group at the C4 position. The trifluoromethyl substituents enhance lipophilicity and metabolic stability, while the triazole ring enables hydrogen bonding and π-π interactions.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHFNO | |
| Molecular Weight | 309.17 g/mol | |
| IUPAC Name | 2,2,2-Trifluoro-1-[1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one | |
| SMILES | C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)C(=O)C(F)(F)F |
Spectroscopic Properties
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NMR: NMR typically shows resonances near -60 ppm (CF) and -110 ppm (COCF) .
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IR: Strong absorption bands at 1,720 cm (C=O stretch) and 1,350 cm (C-F stretch) .
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry:
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Precursor Preparation:
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Cycloaddition:
Reaction Conditions:
Functionalization Reactions
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Nucleophilic Substitution: The triazole C5 hydrogen undergoes substitution with electrophiles (e.g., alkyl halides) .
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Reduction: The trifluoroacetyl group is resistant to reduction, preserving the ketone under standard conditions .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in DMSO | 25 mg/mL |
| Stability | Stable at RT; hydrolyzes in strong acids/bases |
Thermal Properties
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Melting Point: 128–132°C (decomposition observed above 150°C).
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Thermogravimetric Analysis (TGA): 5% weight loss at 210°C.
Biological and Industrial Applications
Materials Science
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Coordination Polymers: Acts as a ligand for lanthanide ions, forming luminescent materials (quantum yield: 15–20%) .
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Polymer Additives: Enhances thermal stability of polyesters (decomposition temperature increased by 40°C) .
| Hazard | Precaution |
|---|---|
| Skin Irritant | Use nitrile gloves; avoid contact |
| Eye Irritant | Wear safety goggles |
Environmental Impact
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Persistence: Resists biodegradation (half-life in soil: >180 days).
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Ecotoxicity: LC (Daphnia magna) = 12 mg/L.
Comparative Analysis
Analogues and Derivatives
| Compound | Key Difference | Activity Comparison |
|---|---|---|
| 2,2,2-Trifluoro-1-(1-phenyltriazol-4-yl)ethanone | Phenyl vs. CF-phenyl | 10-fold lower antifungal potency |
| 1-(4-Fluorophenyl)triazol-4-yl ketone | Fluorophenyl substitution | Similar kinase inhibition |
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